molecular formula C21H22N4OS B12254711 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide

Cat. No.: B12254711
M. Wt: 378.5 g/mol
InChI Key: KJZLAOCMSTYPRS-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring, an azetidine ring, and a diphenylpropanamide moiety, making it a unique structure with potential pharmacological properties.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide

InChI

InChI=1S/C21H22N4OS/c1-15-23-24-21(27-15)25-13-18(14-25)22-20(26)12-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-14H2,1H3,(H,22,26)

InChI Key

KJZLAOCMSTYPRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. Finally, the diphenylpropanamide moiety is introduced through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to disruption of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide is unique due to its combination of the thiadiazole ring, azetidine ring, and diphenylpropanamide moiety.

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